molecular formula C12H16ClF2NO B1440798 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride CAS No. 1220020-22-3

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1440798
CAS No.: 1220020-22-3
M. Wt: 263.71 g/mol
InChI Key: GNLHMSAJSJUECN-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride (CAS 1220020-22-3) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₆ClF₂NO and molecular weight 263.71 g/mol . Its architecture comprises a six-membered piperidine ring substituted at the 3-position with a 2,4-difluorobenzyl ether group. The hydrochloride counterion enhances solubility and stability, typical of pharmaceutical intermediates.

Key Structural Features
Feature Description
Core Structure Piperidine ring (C₅H₁₁N) with a 3-substituted 2,4-difluorobenzyl ether group
Substituent 2,4-Difluorobenzyl group (C₇H₅F₂O) attached via ether linkage
Counterion Hydrochloride (Cl⁻)

Crystallographic studies on related piperidine derivatives reveal a chair conformation for the piperidine ring, with substituents occupying equatorial positions to minimize steric strain. In this compound, the 2,4-difluorobenzyl group likely adopts an equatorial orientation, stabilizing the chair structure. Interactions such as C–H···π and hydrogen bonding with the hydrochloride ion contribute to crystal packing stability.

Conformational Dynamics in Solution Phase

In solution, the compound exhibits conformational flexibility influenced by the piperidine ring’s substituents. Rotational isomerism around the C–O bond of the ether linkage allows the 2,4-difluorobenzyl group to adopt distinct orientations. NMR studies on analogous piperidines show coupling constants (J) that indicate rotamer equilibria .

Key Conformational Insights
Parameter Observation
Rotamers Two major conformers: Z (syn) and E (anti) at the C–O bond
Coupling Constants JH(3),CH2Ph ≈ 3–8 Hz (equatorial vs. axial interactions)
Dominant Conformer Equatorial E-conformer favored in polar solvents due to reduced steric hindrance

The fluorine atoms at the 2- and 4-positions of the benzyl group induce electronic deshielding , shifting aromatic proton signals in NMR spectra (δ 7.2–7.8 ppm). This deshielding effect is critical for distinguishing regioisomers (e.g., 3,5-difluorobenzyl analogs) in spectroscopic studies.

Comparative Analysis with Substituted Piperidine Derivatives

The position of the substituent on the piperidine ring significantly impacts molecular properties. Below is a comparison with structurally related derivatives:

Derivative Substituent Position Key Differences
4-[(2,4-Difluorobenzyl)oxy]piperidine 4-Position Axial substituent in chair conformation
3-[(3,5-Difluorobenzyl)oxy]piperidine 3-Position Reduced steric hindrance from meta-fluorines
Impact of Substituent Position
  • 3- vs. 4-Substitution : The 3-position allows for equatorial orientation, minimizing 1,3-diaxial interactions, whereas 4-substitution forces axial placement, increasing steric strain.
  • 2,4- vs. 3,5-Difluorobenzyl : The 2,4-isomer has stronger C–H···π interactions due to closer proximity of fluorine atoms to the piperidine ring, enhancing crystal packing density.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-10-4-3-9(12(14)6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHMSAJSJUECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride typically involves:

  • Nucleophilic substitution of a piperidine derivative with a 2,4-difluorobenzyl halide or equivalent electrophile.
  • Formation of the hydrochloride salt through acidification.
  • Use of appropriate solvents and bases to optimize yield and purity.

Key Preparation Method from Patent Literature

A closely related compound, 4-(2,4-difluorobenzoyl)piperidine hydrochloride, is a precursor in the synthesis of fluorinated piperidine derivatives, including this compound. The following method is adapted from a patent describing the preparation of fluorinated piperidine hydrochlorides with high purity and industrial feasibility:

Step Reagents and Conditions Description
1 Dissolution of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in methanol Provides a suitable solvent medium for reaction
2 Addition of hydroxylamine hydrochloride Facilitates conversion to oxime intermediate
3 Addition of inorganic base (potassium hydroxide) Neutralizes acid and promotes reaction
4 Reaction at 40-45 °C for 5-72 hours Ensures completion of conversion
5 Dropwise addition of concentrated hydrochloric acid Acidifies the reaction mixture to form hydrochloride salt
6 Cooling to 0-5 °C and heat preservation for 1-3 hours Promotes crystallization of product
7 Filtration and washing of solid Isolates high-purity hydrochloride salt

Molar ratios: 4-(2,4-difluorobenzoyl)piperidine hydrochloride : hydroxylamine hydrochloride : potassium hydroxide = 1 : 1–2 : 3–5

This method emphasizes environmental considerations by avoiding triethylamine, which produces difficult-to-remove byproducts and environmental pollution. The use of potassium hydroxide and methanol offers a cleaner, industrially scalable process with improved yield and purity.

Alternative Synthetic Approaches

Other methods reported in the literature for related piperidine derivatives involve:

  • Nucleophilic substitution reactions using potassium carbonate or cesium carbonate as bases in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (around 80 °C). These conditions facilitate the substitution of leaving groups (e.g., methylsulfonyloxy or halides) on the piperidine ring with fluorinated benzyl or phenyl groups.
  • Use of protecting groups such as tert-butyl esters on piperidine nitrogen to control reactivity during substitution steps, followed by deprotection and salt formation.
  • Phase transfer catalysis and other catalytic methods to improve reaction rates and selectivity in the formation of fluorinated piperidine ethers.

Comparative Data on Reaction Conditions and Yields

Preparation Step Base Used Solvent Temperature Time Yield Notes
Hydroxylamine reaction with 4-(2,4-difluorobenzoyl)piperidine hydrochloride KOH Methanol 40-45 °C 5-72 h High purity Industrially scalable, environmentally friendly
Nucleophilic substitution with potassium carbonate K2CO3 DMF 80 °C 5 h 94% Used for related piperidine derivatives; inert atmosphere recommended
Nucleophilic substitution with cesium carbonate Cs2CO3 DMF 80 °C 2 h Not specified Alternative base for substitution reactions

Research Findings and Notes

  • The choice of base and solvent significantly affects the reaction yield and purity. Potassium hydroxide in methanol offers a cleaner reaction environment compared to organic amine bases like triethylamine, which generate problematic salts.
  • Reaction times vary widely (5 to 72 hours) depending on temperature and reactant ratios, allowing flexibility for scale-up.
  • Cooling and acidification steps are critical for crystallization and isolation of the hydrochloride salt in high purity.
  • The use of protecting groups on the piperidine nitrogen can facilitate selective substitution and improve overall synthetic efficiency.
  • Environmental impact considerations favor inorganic bases and alcohol solvents over amine bases and chlorinated solvents.

Summary Table of Preparation Method

Parameter Details
Starting Material 4-(2,4-Difluorobenzoyl)piperidine hydrochloride
Key Reagents Hydroxylamine hydrochloride, potassium hydroxide, concentrated HCl
Solvent Methanol
Reaction Temperature 40-45 °C
Reaction Time 5-72 hours
Post-Reaction Treatment Acidification with HCl, cooling to 0-5 °C, crystallization
Product This compound (high purity)
Yield High (not explicitly quantified but optimized for industrial scale)
Environmental Considerations Avoids triethylamine, reduces pollution, uses inorganic base

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Organic Chemistry

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride serves as a vital building block in organic synthesis. It is utilized as an intermediate in the development of more complex organic molecules due to its functional groups that facilitate various chemical reactions .

Pharmacology

In pharmacological research, this compound is employed as a reference standard for drug testing. It is used in assays to evaluate the activity of new pharmacological agents, particularly in receptor binding assays and enzyme inhibition studies. The outcomes from these assays provide critical data for validating the pharmacological activity of new drugs .

Biological Studies

The compound has been investigated for its potential therapeutic applications, particularly in understanding biological pathways and mechanisms. Its ability to modulate receptor activity suggests implications in treating mood disorders and other neurological conditions .

Chemical Engineering

In the field of chemical engineering, this compound is involved in process optimization studies. Its synthesis can be scaled from laboratory to industrial levels using continuous flow reactors and automated systems, enhancing efficiency and yield .

Case Studies

Case Study 1: Pharmacological Testing
A study involving the use of this compound as a reference standard demonstrated its efficacy in validating new drug candidates targeting serotonin and norepinephrine receptors. The quantitative data obtained contributed significantly to understanding the safety profiles of these drugs.

Case Study 2: Organic Synthesis Development
Research showed that incorporating this compound into synthetic pathways allowed for the successful creation of novel derivatives with enhanced biological activities. This highlights its versatility as an intermediate in organic synthesis .

Data Tables

Application AreaDescriptionExamples of Use
Organic ChemistryBuilding block for complex organic moleculesSynthesis of pharmaceuticals
PharmacologyReference standard for drug testingReceptor binding assays
Biological StudiesInvestigating biological pathways and therapeutic applicationsPotential treatment for mood disorders
Chemical EngineeringProcess optimization for scaling chemical reactionsContinuous flow reactors

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

4-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride
  • Molecular Formula: C₁₂H₁₇ClFNO
  • Molecular Weight : 245.72 g/mol
  • Key Difference : A single fluorine atom at the 3-position of the benzyl group instead of 2,4-difluoro substitution.
  • Impact : Reduced steric hindrance and altered electronic effects compared to the target compound. The 3-fluoro substitution may lead to weaker interactions with hydrophobic pockets in biological targets .
3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride (CAS: 1220033-10-2)
  • Molecular Formula: C₁₂H₁₇Cl₂NO
  • Molecular Weight : ~278.18 g/mol (estimated)
  • Key Difference : Chlorine replaces fluorine at the 4-position.
3-[(2-Chlorobenzyl)oxy]piperidine Hydrochloride (CAS: 1220017-44-6)
  • Molecular Formula: C₁₂H₁₇Cl₂NO
  • Molecular Weight : ~278.18 g/mol (estimated)
  • Key Difference : Chlorine at the 2-position of the benzyl group.
  • Impact : Steric hindrance near the oxygen atom may restrict rotational freedom, affecting binding kinetics in enzyme-active sites .

Functional Group Modifications

4-(2,5-Difluorobenzoyl)piperidine Hydrochloride (CAS: 1172297-96-9)
  • Molecular Formula: C₁₂H₁₂ClF₂NO
  • Molecular Weight : 275.69 g/mol
  • Key Difference : Benzoyl (carbonyl) group replaces the benzyloxy ether.
4-(2,4-Difluorobenzyl)piperidine
  • Molecular Formula : C₁₂H₁₅F₂N
  • Molecular Weight : 211.25 g/mol
  • Key Difference : Direct benzyl attachment to the piperidine nitrogen without an ether linkage.
  • Impact : Eliminates the oxygen atom’s electron-donating effects, which may reduce solubility and alter pharmacokinetics .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
  • Molecular Formula: C₁₆H₂₂Cl₃NO
  • Molecular Weight : 368.72 g/mol
  • Key Difference: Bulky dichloro-dimethylphenoxy ethyl chain.
  • Impact: Increased molecular weight and hydrophobicity may compromise bioavailability. Limited safety data available, contrasting with the target compound’s established handling protocols .
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
  • Molecular Formula: C₁₈H₂₁NO•HCl
  • Molecular Weight : 303.83 g/mol
  • Key Difference : Diphenylmethoxy substituent.
  • Impact: Enhanced aromatic stacking interactions but higher toxicity risks due to phenyl groups. Regulatory data gaps noted for acute toxicity and environmental impact .

Biological Activity

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with difluorobenzyl alcohols. The presence of the difluorobenzyl group enhances its lipophilicity and biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For example, studies have shown that certain piperidine derivatives inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • Inhibition of COX Enzymes : The compound has been tested for its ability to inhibit COX-1 and COX-2, with IC50 values reflecting its potency. For instance, related compounds demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. Heterocyclic compounds containing piperidine rings have been noted for their ability to inhibit tumor growth through various mechanisms.

  • Mechanism of Action : The compound may act by inhibiting pathways associated with cancer cell proliferation and survival, particularly through the modulation of PI3K/AKT signaling pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has been documented in several studies, showing varying degrees of activity against Gram-positive and Gram-negative bacteria.

  • Activity Spectrum : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from low micromolar to sub-micromolar levels .

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

  • Case Study on Anti-inflammatory Effects : A study reported that a series of piperidine derivatives exhibited significant anti-inflammatory effects in animal models, correlating with their ability to inhibit COX enzymes effectively .
  • Anticancer Research : Another study demonstrated that a piperidine derivative reduced tumor size in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride
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3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

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